molecular formula C28H23NO6 B12132162 4-(1-benzofuran-2-ylcarbonyl)-1-benzyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-1-benzyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12132162
M. Wt: 469.5 g/mol
InChI Key: ZJPAETJNKNSBHC-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-ylcarbonyl)-1-benzyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including benzofuran, benzyl, ethoxy, and hydroxy groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-1-benzyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Benzyl Group: The benzyl group is often introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.

    Formation of Pyrrol-2-one Ring: The pyrrol-2-one ring is formed through a condensation reaction involving an appropriate amine and a carbonyl compound.

    Ethoxy and Hydroxy Group Introduction: The ethoxy and hydroxy groups are introduced through nucleophilic substitution and hydroxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The benzyl and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structural features allow it to interact with various biomolecules, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound has potential medicinal applications due to its bioactive properties. It may be investigated for its anti-inflammatory, antioxidant, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-1-benzyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one
  • **4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(1-benzofuran-2-ylcarbonyl)-1-benzyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H23NO6

Molecular Weight

469.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C28H23NO6/c1-2-34-22-15-19(12-13-20(22)30)25-24(26(31)23-14-18-10-6-7-11-21(18)35-23)27(32)28(33)29(25)16-17-8-4-3-5-9-17/h3-15,25,30,32H,2,16H2,1H3

InChI Key

ZJPAETJNKNSBHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C(=O)C4=CC5=CC=CC=C5O4)O

Origin of Product

United States

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